molecular formula C39H73NaO8P B14804363 Phosphatidic Acid, Dioleoyl

Phosphatidic Acid, Dioleoyl

Cat. No.: B14804363
M. Wt: 724.0 g/mol
InChI Key: KHDHADSEKGCPKW-ZGWGUCJNSA-N
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Description

Phosphatidic acid, dioleoyl, is a bioactive lipid that plays a crucial role in cellular signaling and membrane dynamics. It is a type of phosphatidic acid, which is a minor but essential component of cell membranes. This compound, consists of a glycerol backbone esterified with two oleic acid molecules and a phosphate group. This compound is involved in various cellular processes, including membrane biosynthesis, signal transduction, and vesicular trafficking .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphatidic acid, dioleoyl, can be synthesized through enzymatic reactions. One common method involves the enzymatic conversion of lysophosphatidylcholine using phospholipase D or the conversion of phosphatidic acid using phospholipase A2 . These reactions typically occur under mild conditions, ensuring the integrity of the lipid molecules.

Industrial Production Methods: Industrial production of this compound, often involves large-scale enzymatic processes. These processes are designed to maximize yield and purity while maintaining the bioactivity of the compound. The use of bioreactors and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Phosphatidic acid, dioleoyl, undergoes various chemical reactions, including hydrolysis, phosphorylation, and acylation. Hydrolysis of phosphatidic acid results in the formation of glycerol, phosphoric acid, and fatty acids . Phosphorylation of diacylglycerol by diacylglycerol kinase produces phosphatidic acid .

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Glycerol, phosphoric acid, and oleic acid.

    Phosphorylation: Phosphatidic acid.

    Acylation: Diacylglycerol.

Scientific Research Applications

Phosphatidic acid (PA) is a phospholipid that plays a significant role in various cellular processes and has diverse applications in scientific research. Dioleoyl-phosphatidic acid (DOPA), with its 18:1 fatty acyl chains, is one of the most efficacious forms of PA .

Scientific Research Applications of Dioleoyl-Phosphatidic Acid

Cell Signaling: Dioleoyl PA increases intracellular calcium concentration in cells . It has been shown to increase intracellular Ca2+ concentration ([Ca2+]i) in C6 rat glioma and L2071 mouse fibroblast cells . Lysophosphatidic acid (LPA) also increased the [Ca2+]i .

Regulation of Lipid Droplet Formation: PA facilitates the coalescence of contacting lipid droplets, which results in the formation of "supersized" lipid droplets .

Innate Immunity and Antimicrobial Response: Liposomes loaded with bioactive lipids, including PA, can enhance the antimicrobial response. Liposomes can deliver bioactive lipids to innate cells . Bronchoalveolar lavage cells from patients with drug-resistant pulmonary infections significantly increased their capacity to kill in vivo acquired bacterial pathogens when stimulated ex vivo with PA .

Cancer Research: PA stimulates lung adenocarcinoma cell migration through an interaction with the LPA1 receptor and subsequent activation of the MAPKs ERK1-2, p38, and JNK .

Parkinson's Disease Research: Dioleoyl-phosphatidic acid demonstrates the strongest binding to α-synuclein, a protein linked to Parkinson's disease . It also enhances secondary structural changes and aggregation formation of α-synuclein .

Malaria Research: PA homeostasis is regulated by a type-2 phosphatidic acid phosphatase (PAP2). Disruption of PA homeostasis can cause growth retardation in malaria parasites, suggesting its master regulator can serve as a potential drug target .

Plant Science: PA induces leaf cell death and elevates levels of reactive oxygen species (ROS) in plant cells . PA promotes ROS production in Arabidopsis plants . PAs with either di16:0 or di18:1 fatty acyl chains induced cell death, suggesting that the cell death induced by PA is independent of the fatty acyl chains .

Data Table: Effects of PA on cellular functions

Cellular FunctionEffect
Intracellular CalciumIncreases Ca2+ concentration in glioma and fibroblast cells
Lipid Droplet FormationFacilitates the formation of "supersized" lipid droplets
Antimicrobial ResponseEnhances the capacity of immune cells to kill bacterial pathogens
Lung Cancer Cell MigrationStimulates migration through LPA1 receptor interaction and MAPK activation
α-Synuclein BindingBinds strongly, enhancing structural changes and aggregation
Malaria Parasite GrowthDisruption of PA homeostasis can cause growth retardation
Plant Cell DeathInduces cell death and elevates reactive oxygen species (ROS) levels

Case Studies

  • PA-induced cell death in Arabidopsis: Infiltration of PA into Arabidopsis rosette leaves resulted in loss of turgor pressure, chlorophyll loss, and a blighted appearance .
  • PA's role in stimulating lung cancer cell migration: PA stimulates lung adenocarcinoma cell migration through an interaction with the LPA1 receptor and subsequent activation of the MAPKs ERK1-2, p38, and JNK .
  • Dioleoyl PA's effect on α-synuclein: Dioleoyl-phosphatidic acid demonstrates the strongest binding to α-synuclein, a protein linked to Parkinson's disease . It also enhances secondary structural changes and aggregation formation of α-synuclein .
  • PA's antimicrobial action: Bronchoalveolar lavage cells from patients with drug-resistant pulmonary infections significantly increased their capacity to kill in vivo acquired bacterial pathogens when stimulated ex vivo with PA .

Comparison with Similar Compounds

Phosphatidic acid, dioleoyl, is unique among phospholipids due to its specific fatty acid composition and bioactive properties. Similar compounds include:

    Phosphatidylcholine (PC): A major component of cell membranes, involved in membrane structure and signaling.

    Phosphatidylethanolamine (PE): Plays a role in membrane fusion and curvature.

    Phosphatidylserine (PS): Involved in cell signaling and apoptosis.

    Phosphatidylinositol (PI): Participates in signal transduction pathways.

This compound, stands out due to its specific interactions with proteins and its role as a precursor for other bioactive lipids .

Properties

Molecular Formula

C39H73NaO8P

Molecular Weight

724.0 g/mol

InChI

InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/b19-17+,20-18+;

InChI Key

KHDHADSEKGCPKW-ZGWGUCJNSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Na]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na]

Origin of Product

United States

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